molecular formula C8H9NO5S B14716767 2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol CAS No. 21386-33-4

2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol

Cat. No.: B14716767
CAS No.: 21386-33-4
M. Wt: 231.23 g/mol
InChI Key: NEDXJGILCQKLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol is an organic compound characterized by the presence of a nitro group, a sulfonyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol typically involves the nitration of benzene followed by sulfonation and subsequent reactions to introduce the ethan-1-ol group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the ethan-1-ol group.

    2-Nitrobenzenesulfonic acid: Similar structure but lacks the ethan-1-ol group.

    2-Nitrobenzyl alcohol: Similar structure but lacks the sulfonyl group.

Uniqueness

2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol is unique due to the presence of all three functional groups (nitro, sulfonyl, and ethan-1-ol), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

21386-33-4

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

2-(2-nitrophenyl)sulfonylethanol

InChI

InChI=1S/C8H9NO5S/c10-5-6-15(13,14)8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2

InChI Key

NEDXJGILCQKLBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.